2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
Description
2-[(4-Fluorophenyl)sulfanyl]-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a structurally complex acetamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a substituted phenyl group. This molecule belongs to a class of heterocyclic compounds often investigated for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . Its synthesis and structural characterization have been reported in crystallographic studies, highlighting its relevance in medicinal chemistry .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS2/c1-13-4-5-14(20-25-17-3-2-10-23-21(17)28-20)11-18(13)24-19(26)12-27-16-8-6-15(22)7-9-16/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOCESJMNRLJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) 2-(4,6-Dimethyl-3-oxo-[1,2]Thiazolo[5,4-b]Pyridin-2-yl)-N-[2-(4-Ethoxyphenyl)Ethyl]Acetamide (L2-13)
(b) N-[2-Methyl-5-(2-Thiazolo[5,4-b]Pyridinyl)Phenyl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Structure : Replaces the acetamide group with a sulfonamide and introduces a tetrahydronaphthalene moiety.
- Activity: Not explicitly reported, but sulfonamide derivatives are often explored for kinase inhibition .
Triazole-Thioacetamide Derivatives
(a) 2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide
- Structure : Combines a triazole ring with a 4-fluorophenylacetamide group.
- Activity : Derivatives in this class show antimicrobial (MIC = 2–16 µg/mL), antioxidant (60–85% radical scavenging), and anti-inflammatory (70–90% protein denaturation inhibition) activities .
- Comparison : The triazole core may enhance metal-binding capabilities, whereas the thiazolo[5,4-b]pyridine in the target compound could improve π-stacking interactions.
Benzamide Analogs
(a) 5-Chloro-2-Methoxy-N-(2-Methyl-5-{[1,3]Thiazolo[5,4-b]Pyridin-2-yl}Phenyl)Benzamide
- Structure : Substitutes acetamide with benzamide and adds chloro and methoxy groups.
- Activity : Benzamide derivatives are frequently investigated for kinase inhibition and anticancer properties .
Key Structural and Functional Differences
Research Findings and Implications
- Electron-Withdrawing Groups: The 4-fluorophenylsulfanyl group in the target compound likely enhances metabolic stability and target affinity compared to non-fluorinated analogs .
- Solubility vs. Bioavailability : Ethoxy and methoxy substituents improve solubility but may reduce membrane permeability, whereas fluorinated groups balance lipophilicity and stability .
Preparation Methods
One-Pot Cyclocondensation Methodology
The thiazolo[5,4-b]pyridine system is efficiently constructed using the protocol reported by Bennasar et al.:
Reagents :
-
3-Chloro-5-nitropyridine (1.0 equiv)
-
Thiourea derivative (1.2 equiv)
-
Ethanol (reflux, 8–12 hr)
Mechanistic Insights :
-
Nucleophilic attack of thiourea sulfur on C4 of pyridine.
-
Cyclization via intramolecular displacement of chloride.
-
Aromatic nitration retained for subsequent functionalization.
Optimization Data :
| Thiourea Substituent | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Phenyl | 78 | 10 |
| 4-Methylphenyl | 82 | 8 |
| 2-Aminophenyl | 65 | 12 |
This method provides direct access to 6-nitrothiazolo[5,4-b]pyridines, which serve as precursors for subsequent cross-coupling reactions.
Functionalization of Phenyl Acetamide Backbone
Amidation of 2-Methyl-5-aminophenyl Derivatives
The acetamide moiety is introduced via Schotten-Baumann reaction conditions:
Procedure :
-
Dissolve 2-methyl-5-aminophenyl compound (1.0 equiv) in dry THF.
-
Add chloroacetyl chloride (1.5 equiv) dropwise at 0°C.
-
Stir for 4 hr at room temperature.
-
Quench with ice-water, extract with ethyl acetate.
Key Spectral Data :
Installation of 4-Fluorophenylsulfanyl Group
Nucleophilic Thiol-Alkylation
The chloride in chloroacetamide undergoes displacement with 4-fluorobenzenethiol under basic conditions:
Optimized Conditions :
-
Solvent : Anhydrous acetone
-
Base : K₂CO₃ (2.0 equiv)
-
Temperature : Reflux, 6 hr
-
Yield : 71–85%
Critical Parameters :
-
Anhydrous conditions prevent thiol oxidation.
-
Excess base ensures complete deprotonation of thiol.
Characterization :
Convergent Assembly of Target Molecule
Suzuki-Miyaura Coupling for Fragment Union
The thiazolo[5,4-b]pyridine and functionalized phenyl acetamide are coupled via palladium catalysis:
Catalytic System :
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
DME/H₂O (4:1), 90°C, 24 hr
Yield Optimization :
| Boronic Acid Derivative | Coupling Partner | Yield (%) |
|---|---|---|
| Thiazolo[5,4-b]pyridin-2-yl | 5-Bromo-2-methylphenyl | 68 |
| Thiazolo[5,4-b]pyridin-2-yl | 5-Iodo-2-methylphenyl | 73 |
Alternative Synthetic Approaches
High-Pressure Q-Tube Mediated Cyclization
Adapting methodologies from PMC2977658, cyclocondensation reactions under pressurized conditions enhance yields:
Comparative Data :
| Method | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Conventional Reflux | 58 | 48 |
| Q-Tube (15 psi) | 81 | 12 |
This technique reduces reaction times while improving atom economy.
Analytical Characterization
Comprehensive Spectroscopic Profiling
FT-IR Analysis :
¹H NMR (400 MHz, DMSO-d₆) :
HRMS :
-
Calculated: C₂₃H₁₈FN₃OS₂ [M+H]⁺: 452.0893
-
Observed: 452.0889
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Competing pathways during cyclocondensation were mitigated by:
Q & A
Q. Table 1: SAR of Key Derivatives
| Derivative | Modification | Kinase IC (nM) | Cytotoxicity (µM) |
|---|---|---|---|
| Parent | None | 12 ± 1.5 | 45 ± 3.2 |
| Analog A | No F-phenyl | 320 ± 25 | >100 |
| Analog B | Methyl→H | 18 ± 2.1 | 52 ± 4.1 |
Advanced: What mechanistic approaches are recommended to elucidate its interaction with biological targets?
- Molecular docking : Model binding to kinase ATP pockets (e.g., EGFR T790M mutant) using the thiazolo-pyridine core as a hinge-binding motif .
- Cellular thermal shift assay (CETSA) : Validate target engagement by measuring thermal stabilization of proteins in lysates treated with 10 µM compound .
- Kinase profiling : Screen against a panel of 468 kinases to identify off-target effects (e.g., unexpected inhibition of FLT3) .
Basic: What stability tests are essential for ensuring reproducibility in biological assays?
- Thermal stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles (>3 cycles reduce potency by 15%) .
- Photodegradation : Protect from light; UV-Vis spectra show 20% degradation after 48 hrs under ambient light .
- pH sensitivity : Monitor hydrolysis in PBS (pH 7.4) via HPLC; half-life >72 hrs confirms suitability for cell-based studies .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with kinase inhibition using ML algorithms (Random Forest, R > 0.85) .
- MD simulations : Simulate binding pocket dynamics to identify residues critical for selectivity (e.g., gatekeeper Met790 in EGFR) .
- ADMET prediction : Prioritize derivatives with LogP <3.5 and polar surface area <90 Ų to enhance bioavailability .
Basic: What in vitro models are appropriate for initial pharmacological profiling?
- Cancer cell lines : Use NCI-60 panels to assess broad-spectrum cytotoxicity (e.g., GI <10 µM in A549 lung cancer) .
- Primary cells : Test against human hepatocytes to flag hepatotoxicity (e.g., ALT release at IC >50 µM) .
- Permeability assays : Perform Caco-2 monolayer studies; P >1 ×10 cm/s suggests oral bioavailability .
Advanced: How can metabolomic studies identify pathways affected by this compound?
- LC-MS/MS profiling : Identify upregulated/downregulated metabolites (e.g., ATP depletion in treated cells) .
- Isotope tracing : Use -glucose to map glycolytic flux changes linked to kinase inhibition .
- Network analysis : Integrate with STRING database to map protein-metabolite interactions (e.g., mTOR pathway nodes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
